molecular formula C7H7ClO B13556718 2-(3-Chloroprop-1-en-2-yl)furan CAS No. 106328-05-6

2-(3-Chloroprop-1-en-2-yl)furan

Cat. No.: B13556718
CAS No.: 106328-05-6
M. Wt: 142.58 g/mol
InChI Key: QSFDIBLPAZTFLM-UHFFFAOYSA-N
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Description

2-(3-Chloroprop-1-en-2-yl)furan is an organic compound with the molecular formula C7H7ClO. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound features a furan ring substituted with a 3-chloroprop-1-en-2-yl group, making it a valuable intermediate in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroprop-1-en-2-yl)furan typically involves the reaction of furan with 3-chloroprop-1-en-2-yl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroprop-1-en-2-yl)furan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Chloroprop-1-en-2-yl)furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloroprop-1-en-2-yl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromoprop-1-en-2-yl)furan
  • 2-(3-Iodoprop-1-en-2-yl)furan
  • 2-(3-Fluoroprop-1-en-2-yl)furan

Uniqueness

2-(3-Chloroprop-1-en-2-yl)furan is unique due to its specific reactivity and the presence of a chlorine atom, which can be selectively substituted or modified.

Properties

CAS No.

106328-05-6

Molecular Formula

C7H7ClO

Molecular Weight

142.58 g/mol

IUPAC Name

2-(3-chloroprop-1-en-2-yl)furan

InChI

InChI=1S/C7H7ClO/c1-6(5-8)7-3-2-4-9-7/h2-4H,1,5H2

InChI Key

QSFDIBLPAZTFLM-UHFFFAOYSA-N

Canonical SMILES

C=C(CCl)C1=CC=CO1

Origin of Product

United States

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